molecular formula C20H23NO4 B268455 N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

Numéro de catalogue B268455
Poids moléculaire: 341.4 g/mol
Clé InChI: QNTYBRKVQKPPMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide, also known as ME-143, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.

Mécanisme D'action

N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide inhibits the activity of the enzyme AKR1C3, which is involved in the production of androgens and estrogens. Inhibition of AKR1C3 leads to a decrease in the levels of androgens and estrogens, which can inhibit the growth of hormone-dependent cancer cells.
Biochemical and Physiological Effects:
N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has several advantages for lab experiments, including its specificity for AKR1C3 and its ability to inhibit the growth of various cancer cell lines. However, N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has limitations, including its poor solubility in aqueous solutions and its potential toxicity in vivo.

Orientations Futures

For N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide include the development of more potent and selective inhibitors of AKR1C3, the investigation of the combination of N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide with other anti-cancer agents, and the evaluation of N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide in clinical trials for the treatment of hormone-dependent cancers.
In conclusion, N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is a small molecule inhibitor that has shown promise for its potential therapeutic applications in cancer treatment. Its inhibition of AKR1C3 and its ability to induce cell cycle arrest and apoptosis make it a promising candidate for further study. The development of more potent and selective inhibitors of AKR1C3 and the investigation of combination therapies with N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide may lead to improved cancer treatment options in the future.

Méthodes De Synthèse

N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide can be synthesized using a multi-step process that involves the reaction of 4-(2-methoxyethoxy)aniline with 3-bromoanisole, followed by the reaction of the resulting intermediate with 3-(2-methylprop-2-en-1-yl)phenol. The final step involves the reaction of the intermediate with benzoyl chloride to yield N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide.

Applications De Recherche Scientifique

N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide inhibits the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. In vivo studies have also demonstrated the anti-tumor efficacy of N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide in mouse models of breast and prostate cancer.

Propriétés

Nom du produit

N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

Formule moléculaire

C20H23NO4

Poids moléculaire

341.4 g/mol

Nom IUPAC

N-[4-(2-methoxyethoxy)phenyl]-3-(2-methylprop-2-enoxy)benzamide

InChI

InChI=1S/C20H23NO4/c1-15(2)14-25-19-6-4-5-16(13-19)20(22)21-17-7-9-18(10-8-17)24-12-11-23-3/h4-10,13H,1,11-12,14H2,2-3H3,(H,21,22)

Clé InChI

QNTYBRKVQKPPMZ-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCCOC

SMILES canonique

CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCCOC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.